3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a molecular formula of C16H14N2O4S2 and a molecular weight of 362.429 g/mol . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a butanoic acid side chain. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
IUPAC Name |
3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-7(2)11(15(21)22)18-14(20)12(24-16(18)23)10-8-5-3-4-6-9(8)17-13(10)19/h3-7,11H,1-2H3,(H,17,19)(H,21,22)/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGRMBXBDRWGL-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3NC2=O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3NC2=O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps, including the formation of the indole and thiazolidine rings. One common synthetic route involves the Fischer indole synthesis, which is a method for synthesizing indoles from phenylhydrazines and ketones under acidic conditions . The thiazolidine ring can be formed through a cyclization reaction involving a thiourea derivative and a halogenated carboxylic acid .
Chemical Reactions Analysis
3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The indole and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiazolidine ring may also interact with biological molecules, potentially affecting cellular processes . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could influence multiple biological systems .
Comparison with Similar Compounds
Similar compounds to 3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid include other indole derivatives and thiazolidine-containing molecules. For example:
3-methyl-2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: This compound has a similar structure but includes a methyl group on the indole ring.
3-methyl-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: This compound features a benzylidene group instead of the indole moiety.
The uniqueness of 3-methyl-2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid lies in its combination of the indole and thiazolidine rings, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
